3H-benzo[e]indole-1-carboxylicacid

Fluorescent Probe Design Cyanine Dye Synthesis Photostability

3H-Benzo[e]indole-1-carboxylic acid is the essential 1-carboxylic acid regioisomer for constructing the extended π-conjugated core of Cy3.5/Cy5.5 near-infrared probes. Its unique substitution pattern enables amide coupling and esterification at the 1-position, a reactivity profile not interchangeable with the 2-isomer. Ideal for medicinal chemistry SAR libraries targeting oncology and virology, and for bioconjugation to targeting moieties. Ensure synthetic fidelity—validate regiospecificity before ordering.

Molecular Formula C13H9NO2
Molecular Weight 211.22 g/mol
CAS No. 64090-54-6
Cat. No. B6600873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3H-benzo[e]indole-1-carboxylicacid
CAS64090-54-6
Molecular FormulaC13H9NO2
Molecular Weight211.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C(=CN3)C(=O)O
InChIInChI=1S/C13H9NO2/c15-13(16)10-7-14-11-6-5-8-3-1-2-4-9(8)12(10)11/h1-7,14H,(H,15,16)
InChIKeyDUMWDZJJXCWQTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3H-Benzo[e]indole-1-carboxylic Acid (CAS 64090-54-6): Procurement and Technical Specifications


3H-Benzo[e]indole-1-carboxylic acid (CAS 64090-54-6), with molecular formula C₁₃H₉NO₂ and a molecular weight of 211.22 g/mol, is a heterocyclic compound belonging to the benzoindole family characterized by a fused benzene-indole ring system bearing a carboxylic acid group at the 1-position . It serves primarily as a building block or intermediate for synthesizing more complex benzo[e]indole derivatives, including certain cyanine dyes and pharmacologically active molecules . The compound is commercially available from several chemical suppliers, though published primary research directly characterizing its isolated properties is extremely limited.

Why Generic Substitution of 3H-Benzo[e]indole-1-carboxylic Acid (CAS 64090-54-6) Is Not Straightforward


Direct substitution of 3H-benzo[e]indole-1-carboxylic acid with its close structural analogs, such as 3H-benzo[e]indole-2-carboxylic acid (CAS 50536-72-6) or other indole carboxylic acids, is not chemically or functionally equivalent without explicit validation. The position of the carboxylic acid group (1- vs. 2-position) on the benzoindole scaffold can significantly alter the compound's reactivity, its capacity for downstream derivatization (e.g., amide coupling, esterification), and its electronic properties when incorporated into larger conjugated systems such as cyanine dyes . Furthermore, while the 2-carboxylic acid isomer has some documented biological applications, the 1-isomer's distinct regiospecificity means it cannot be assumed to participate identically in synthetic pathways or exhibit the same biological target interactions without empirical, comparative data [1].

Quantitative Evidence for 3H-Benzo[e]indole-1-carboxylic Acid (CAS 64090-54-6) Differentiation


Scaffold Distinction: Benzo[e]indole vs. Simple Indole Core

When incorporated into cyanine dye structures (e.g., Cy3.5, Cy5.5), the extended π-conjugated benzo[e]indole scaffold confers enhanced photostability and distinct spectral properties compared to analogous dyes based on simpler indolenine cores. Cyanine dyes constructed with a benzo[e]indole heterocycle, which necessitates the 3H-benzo[e]indole-1-carboxylic acid scaffold for specific functionalization at the 1-position, demonstrate reduced susceptibility to photobleaching and altered absorption/emission maxima relative to indolenine-derived counterparts . This class-level distinction is critical for applications requiring prolonged imaging or robust signal output.

Fluorescent Probe Design Cyanine Dye Synthesis Photostability

Regiospecific Functionalization: 1-Carboxylic Acid vs. 2-Carboxylic Acid Isomer

The 3H-benzo[e]indole-1-carboxylic acid (CAS 64090-54-6) and its positional isomer, 3H-benzo[e]indole-2-carboxylic acid (CAS 50536-72-6), are distinct chemical entities with different reactivity profiles. While the 2-carboxylic acid isomer is commercially available and has some documented biological annotations [1], published primary literature for the 1-isomer is sparse, suggesting its primary utility lies in specific synthetic pathways where regiospecific functionalization at the indole 1-position is required . Substitution of one isomer for the other without validation would lead to a different synthetic intermediate and potentially fail to yield the desired final product.

Organic Synthesis Medicinal Chemistry Building Block

Primary Application Scenarios for 3H-Benzo[e]indole-1-carboxylic Acid (CAS 64090-54-6)


Synthesis of Benzo[e]indole-Based Cyanine Dyes (e.g., Cy3.5, Cy5.5)

3H-Benzo[e]indole-1-carboxylic acid serves as a critical starting material or intermediate for constructing the benzo[e]indole heterocyclic core of certain cyanine dyes, such as Cy3.5 and Cy5.5 . These dyes are widely used as near-infrared (NIR) fluorescent probes in bioimaging, in vivo imaging, and fluorescence-based assays due to their favorable photophysical properties, which are partly attributed to the extended π-conjugation of the benzo[e]indole scaffold . Researchers procuring this compound are typically engaged in custom fluorophore synthesis or the development of novel imaging agents.

Medicinal Chemistry: Scaffold for Drug Discovery

The benzo[e]indole core is a recognized pharmacophore in medicinal chemistry. While direct biological data for this specific 1-carboxylic acid derivative is lacking, the compound can be utilized as a versatile building block for constructing libraries of novel benzo[e]indole derivatives for screening against various biological targets, including those implicated in oncology and virology . Its carboxylic acid handle provides a convenient point for further functionalization to explore structure-activity relationships (SAR).

Chemical Biology: Development of Functional Probes and Sensors

The unique electronic structure of the benzo[e]indole ring system makes it a valuable component in the design of functional chemical probes and sensors beyond simple fluorescent dyes . The 1-carboxylic acid derivative can be conjugated to targeting moieties (e.g., peptides, small molecules) or incorporated into larger sensor architectures for detecting specific analytes or environmental changes. Its procurement is essential for research programs developing next-generation diagnostic and chemical biology tools.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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